1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Description
1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a urea derivative featuring dual heterocyclic substituents: a furan-2-ylmethyl group and a thiophen-3-ylmethyl group, along with a 2-methoxyethyl chain.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-7-5-15-14(17)16(9-12-4-8-20-11-12)10-13-3-2-6-19-13/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSXIGHRVLMLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N(CC1=CSC=C1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The molecular formula of 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is with a molecular weight of approximately 313.36 g/mol. The compound features a furan ring, a thiophene moiety, and a methoxyethyl group, which contribute to its unique chemical properties.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds with furan and thiophene structures demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound could be effective in treating infections caused by resistant bacteria.
| Pathogen | MIC (mg/L) | Remarks |
|---|---|---|
| Escherichia coli | 0.01 | Highly susceptible |
| Staphylococcus aureus | 1.0 | Moderate susceptibility |
| Salmonella typhi | 0.001 | Most susceptible |
| Bacillus subtilis | Not inhibited | Resistant to the compound |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the furan and thiophene rings is believed to enhance its interaction with cellular targets involved in cancer progression.
The biological activity of 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is thought to involve interaction with specific enzymes or receptors within microbial cells or cancerous tissues. The urea linkage in the structure may facilitate binding to target proteins, leading to modulation of biological pathways.
Key Findings from Case Studies
- Antibacterial Activity : In vitro studies showed that when tested against a panel of pathogens, the compound exhibited bactericidal effects at varying concentrations, confirming its potential as an antimicrobial agent .
- Anticancer Studies : Research demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting its utility in oncology . Further investigations into its mechanism revealed that it might interfere with key signaling pathways involved in cell survival.
Comparison with Similar Compounds
Structural Comparison with Analogous Urea Derivatives
The target compound shares structural motifs with several urea-based molecules reported in the literature. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Urea Derivatives
Key Observations:
- Heterocyclic vs. Aromatic Substituents : The target compound’s furan and thiophene groups contrast with analogs bearing chloro-phenyl () or trifluoromethylphenyl () substituents. Heterocycles may enhance π-π stacking interactions, while halogenated or fluorinated groups improve lipophilicity and metabolic stability.
- Extended Urea Linkages : The compound in features a bis-urea structure, which may increase molecular rigidity and hydrogen-bonding capacity compared to the target’s simpler alkyl-urea framework.
Physicochemical and Pharmacological Properties
Molecular Weight and Lipophilicity:
- The target compound (319.38 g/mol) falls within the typical range for drug-like molecules, whereas the extended urea derivative in (444.49 g/mol) may face challenges in bioavailability due to its larger size.
- Trifluoromethyl groups in significantly increase lipophilicity (logP), which could enhance blood-brain barrier penetration compared to the target’s methoxyethyl group.
Electronic Effects:
- In contrast, the chloro substituent in introduces electron-withdrawing effects, altering electronic density and reactivity.
Q & A
Q. Key Optimization Factors :
- Solvent choice : Polar aprotic solvents improve reaction homogeneity.
- Temperature : Reflux conditions (~80–110°C) enhance reaction rates.
- Stoichiometry : Excess isocyanate (1.2–1.5 eq) ensures complete amine conversion .
How can researchers confirm the structural integrity of this compound?
Basic Question
A combination of spectroscopic and crystallographic methods is essential:
- NMR : and NMR identify substituent connectivity (e.g., furan/thiophene methylene protons at δ 4.2–4.8 ppm and urea NH signals at δ 6.5–7.0 ppm) .
- X-ray diffraction : Single-crystal analysis resolves regiochemistry and confirms stereoelectronic effects (e.g., planarity of the urea core and substituent orientations) .
- IR spectroscopy : Urea carbonyl stretching (~1640–1680 cm) validates functional group formation .
What strategies improve regioselective alkylation of the urea nitrogen in multi-substituted derivatives?
Advanced Question
Regioselectivity challenges arise when competing nucleophilic sites exist. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct alkylation .
- Catalytic control : Transition-metal catalysts (e.g., ruthenium complexes) promote selective C–H activation in heteroaromatic substituents .
- Solvent effects : Polar solvents stabilize transition states favoring one alkylation pathway .
How can computational methods predict the compound’s pharmacokinetic or reactivity profile?
Advanced Question
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screens potential protein targets (e.g., kinase enzymes) by simulating binding affinities .
- MD simulations : Assess solubility and membrane permeability by analyzing interactions with lipid bilayers .
What contradictions exist in reported bioactivity data for structurally similar urea derivatives, and how can they be resolved?
Advanced Question
Discrepancies in bioactivity (e.g., IC variations) may stem from:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines affect results .
- Impurity profiles : Byproducts from incomplete alkylation (e.g., mono-substituted ureas) can skew activity .
Resolution : - Reproduce assays under standardized conditions.
- Use high-purity samples (HPLC ≥ 95%) and validate via orthogonal techniques (e.g., LC-MS) .
What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
Advanced Question
- Twinned crystals : Common with flexible substituents (e.g., methoxyethyl groups). Use SHELXL’s TWIN/BASF commands for refinement .
- Disorder : Thiophene/furan methyl groups may exhibit positional disorder. Apply restraints (e.g., SIMU/ISOR) to refine occupancy .
Physicochemical Properties (Inferred from Analogous Structures)
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | CHNOS | Calculated |
| Molecular weight | ~311.38 g/mol | |
| LogP (lipophilicity) | ~2.1 (predicted via ChemAxon) | |
| Solubility | Poor in water; soluble in DMSO, DMF |
How do substituent modifications (e.g., methoxyethyl vs. hydroxyethyl) impact biological activity?
Advanced Question
- Methoxyethyl groups : Enhance lipophilicity and blood-brain barrier penetration, favoring CNS-targeted activity .
- Hydroxyethyl groups : Improve aqueous solubility but may reduce metabolic stability due to oxidation susceptibility .
Methodology : Synthesize analogs and compare via enzyme inhibition assays (e.g., kinase panels) .
What analytical techniques differentiate isomeric byproducts in the synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
